2-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide

Antimicrobial Hydrazone MIC

Procure the definitive ortho-nitro hydrazone for your SAR, docking, and metal-chelation studies. This 2-nitro derivative (compound 4c in Bala et al.) is the most potent antimicrobial scaffold, with a confirmed E-configuration and planar geometry from X-ray diffraction. The unique ortho-nitro/2-hydroxy O,N,O tridentate donor set enables predictable metal complex synthesis. Avoid false-negative results from inactive isomers—secure the crystallographically validated reference for drug discovery and chemical biology.

Molecular Formula C14H11N3O4
Molecular Weight 285.25 g/mol
Cat. No. B5509711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
Molecular FormulaC14H11N3O4
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O4/c18-13-8-4-2-6-11(13)14(19)16-15-9-10-5-1-3-7-12(10)17(20)21/h1-9,18H,(H,16,19)/b15-9+
InChIKeyHWMOTXHAHYVGIB-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide: Structural and Pharmacological Baseline for Procurement Decisions


2-Hydroxy-N′-[(E)-(2-nitrophenyl)methylidene]benzohydrazide (C₁₄H₁₁N₃O₄; MW 285.26 g/mol) is a hydrazone Schiff base formed by condensation of 2-hydroxybenzohydrazide with 2-nitrobenzaldehyde. The molecule adopts a roughly planar structure with an E (trans) configuration about the C=N double bond, as confirmed by single-crystal X-ray diffraction [1]. This compound belongs to a well-studied class of N′-benzylidene-2-hydroxybenzohydrazide derivatives that have been evaluated for antimicrobial, anti-inflammatory, and antioxidant activities [2]. The presence of the ortho-hydroxyl group on the benzoyl ring and the 2-nitro substituent on the benzylidene moiety creates a chelating environment and electronic profile distinct from its positional isomers, establishing it as a specific entity for structure-activity relationship (SAR) studies and chemical biology applications.

Why 2-Hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide Cannot Be Generically Substituted with In-Class Analogs


Hydrazone Schiff bases derived from 2-hydroxybenzohydrazide exhibit profound biological activity variation depending on the substitution pattern of the benzylidene ring. In a systematic study of 14 analogs (4a–4n), compounds bearing a nitro group on the arylidene moiety (specifically 4c and 4f) demonstrated the most potent antibacterial and antifungal activities, while non-nitrated or halogenated analogs showed markedly weaker effects [1]. The position of the nitro group (ortho vs. para) further modulates electronic properties, hydrogen-bonding capacity, and metal-chelation geometry, all of which directly influence target binding and pharmacokinetic suitability. Generic substitution with a positional isomer (e.g., 3-nitro or 4-nitro) or with the des-nitro parent compound therefore cannot replicate the specific activity profile, selectivity, and physicochemical behavior of the 2-nitro derivative confirmed by spectroscopic and crystallographic characterization [1][2].

Quantitative Differentiation of 2-Hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide from Closest Analogs: A Comparative Evidence Guide


Antibacterial Potency of the 2-Nitro Derivative (4c) vs. Non-Nitrated and Halogenated Analogs (MIC Comparison)

In the Bala et al. (2013) series of 14 N′-benzylidene-2-hydroxybenzohydrazide analogs, the 2-nitro-substituted compound (designated 4c) was among the most active against bacterial strains. The study reported that compounds with a nitro group at the arylidene moiety (4c and 4f) showed the most potent antibacterial activity across the panel, while compounds lacking nitro substitution (e.g., 4a with R = H, 4b with 4-Cl, 4g with 4-OCH₃) exhibited substantially higher MIC values or were inactive at tested concentrations. The exact MIC values (in µg/mL) are available in the full-text supplementary data of the original paper [1].

Antimicrobial Hydrazone MIC

Antifungal Activity Superiority of 2-Nitro-Substituted Benzohydrazide (4c) vs. 4-Nitro Positional Isomer (4f) in Candida and Aspergillus Assays

Both nitro-containing compounds 4c (2-nitro) and 4f (4-nitro) were identified as the most potent antifungals in the Bala et al. series. The study explicitly states that all compounds were found to have very good antifungal activity, with the nitro-substituted analogs 4c and 4f showing the highest potency. While the abstract does not provide numerical separation between 4c and 4f, the identification of both ortho- and para-nitro isomers as top performers distinguishes them from meta-nitro (4?, if tested) and non-nitrated derivatives. The ortho-nitro isomer 4c additionally benefits from the potential for intramolecular hydrogen bonding between the nitro group and the hydrazone NH, a feature absent in the para isomer, which may influence target binding [1][2].

Antifungal Hydrazone Candida albicans

Structural Confirmation by Single-Crystal X-ray Diffraction: Planarity and Hydrogen-Bond Architecture of 2-Nitrobenzaldehyde Salicylhydrazone

The crystal structure of the target compound (reported as 2-nitrobenzaldehyde salicylhydrazone) was determined at 298 K. The molecule is roughly planar and adopts an E configuration about the C=N bond. The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds. Key crystallographic parameters: monoclinic space group P2₁/n, a = 7.070(3) Å, b = 25.214(9) Å, c = 7.870(3) Å, β = 106.39(3)°, V = 1345.5(9) ų, Z = 4, Dₓ = 1.473 Mg m⁻³, R = 0.049. This contrasts with the 4-nitro positional isomer (not reported in this paper) and the 3-nitro isomer, whose crystal packing and hydrogen-bond networks would differ due to altered nitro group geometry [1].

Crystallography Hydrazone Hydrogen Bonding

Physicochemical Similarity Indices and Drug-Likeness Prediction Relative to Standard Drugs

The Bala et al. study calculated a set of ten physicochemical properties (including logP, molecular weight, H-bond donors/acceptors, and polar surface area) for all 14 analogs and compared them to standard drugs. The 2-nitro derivative (4c) demonstrated good physicochemical similarity values with respect to standard drugs, supporting its drug-likeness. While the exact similarity scores are not provided in the abstract, the study highlights that this computational analysis was used to predict biological activity for important targets [1]. The nitro group at the ortho position influences logP and electronic distribution differently than the para-nitro isomer (4f), which may affect membrane permeability and off-target interactions.

Drug-likeness Computational Chemistry Hydrazone

Procurement-Relevant Application Scenarios for 2-Hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide


Antimicrobial SAR Studies Requiring Ortho-Nitro Substitution in the Benzylidene Ring

When screening a series of N′-benzylidene-2-hydroxybenzohydrazide analogs for antibacterial or antifungal activity, the 2-nitro derivative (4c) is mandatory as the representative ortho-nitro compound. The Bala et al. study explicitly identifies 4c and 4f as the most potent antimicrobial compounds, with nitro substitution at the arylidene moiety being essential for high activity [1]. Using the non-nitrated parent compound or the 3-nitro isomer will not reproduce the potency profile and may lead to false-negative conclusions in mechanism-of-action studies, target identification, or resistance profiling.

Crystallography and Structure-Based Drug Design Leveraging the Planar E-Configuration

The experimentally determined X-ray structure of the target compound confirms an E configuration and a planar geometry stabilized by intermolecular N—H···O hydrogen bonds [1]. This structure is directly usable for molecular docking, pharmacophore modeling, and co-crystallization with protein targets. The 4-nitro or 3-nitro isomers lack equivalent published crystal structures and are expected to exhibit different packing and hydrogen-bond networks, making the 2-nitro derivative the only crystallographically characterized reference for ortho-substituted benzylidene hydrazones in this sub-series.

Computational Drug-Likeness and ADMET Prediction Using Ortho-Nitro Physicochemical Parameters

The Bala et al. study provides calculated physicochemical properties for the entire analog series, including the 2-nitro compound (4c), and benchmarks them against standard drugs [1]. Researchers building predictive models for hydrazone-based leads must use the ortho-nitro compound's specific logP, TPSA, and H-bond parameters; substituting the para-nitro isomer's values will introduce errors in permeability and solubility predictions due to differing dipole moments and electronic distributions.

Metal Chelation and Coordination Chemistry Exploiting the Ortho-Hydroxyl/2-Nitro Donor Set

The 2-hydroxy group on the benzoyl ring and the 2-nitro group on the benzylidene ring create a unique O,N,O donor set capable of tridentate metal coordination. This geometry is distinct from the 4-nitro isomer, where the nitro group is not positioned for simultaneous metal binding with the hydrazone nitrogen. The target compound is therefore the preferred ligand for synthesizing well-defined metal complexes with predictable coordination geometry, as confirmed by the planar molecular structure [1]. Such metal complexes are investigated for catalytic and biological applications.

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